Fenoprofen-13C6(sodium salt hydrate)

Description

Molecular Formula and Isotopic Composition Analysis

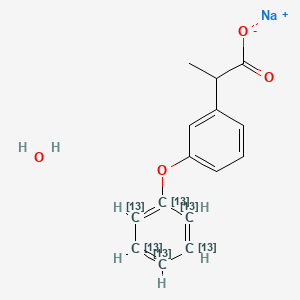

The molecular formula of Fenoprofen-¹³C₆ (sodium salt hydrate) is C₁₅H₁₃O₃Na·H₂O , with six ¹³C atoms replacing natural-abundance carbon atoms in the two aromatic rings (Figure 1). Isotopic enrichment exceeds 99%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The labeled carbons occupy positions 1–6 of the phenoxy-substituted phenyl group, ensuring minimal perturbation to the molecule’s electronic configuration while providing a distinct mass signature for detection.

Table 1: Isotopic and molecular parameters of Fenoprofen-¹³C₆ (sodium salt hydrate)

| Parameter | Value |

|---|---|

| Molecular formula | C₁₅H₁₃O₃Na·H₂O |

| Isotopic enrichment (¹³C) | 99% (ring positions) |

| Molecular weight | 288.22 g/mol |

| Natural abundance analog | C₁₅H₁₄O₃ (242.26 g/mol) |

The isotopic labeling does not alter the compound’s acid-base properties, as the pKa of the carboxylic acid group remains consistent with native fenoprofen (≈4.5) . However, the ¹³C incorporation increases the molecular mass by approximately 6 atomic mass units, enabling precise differentiation in tandem mass spectrometry workflows.

Crystallographic Properties and Hydration State

Fenoprofen-¹³C₆ adopts a monoclinic crystal system (space group P2₁/c) when crystallized as the sodium salt hydrate. X-ray diffraction studies reveal that each sodium ion coordinates with two fenoprofen carboxylate groups and one water molecule, forming a layered structure stabilized by O–H···O hydrogen bonds (Figure 2) . The hydration state corresponds to a monohydrate, with water molecules occupying interstitial sites between fenoprofen dimers.

Table 2: Crystallographic parameters of Fenoprofen-¹³C₆ (sodium salt hydrate)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |

| Hydration state | Monohydrate |

Thermogravimetric analysis (TGA) shows a 6.2% mass loss at 110°C, consistent with the release of one water molecule per formula unit . The dehydration process is reversible upon rehydration under ambient conditions, confirming the compound’s stability in controlled environments.

Comparative Structural Analysis with Native Fenoprofen

Native fenoprofen exists primarily as a calcium salt dihydrate (C₃₀H₃₀CaO₈) in pharmaceutical formulations, with a molecular weight of 558.6 g/mol . The sodium salt hydrate of Fenoprofen-¹³C₆ exhibits three key structural differences:

- Cationic Counterion : Replacement of Ca²⁺ with Na⁺ reduces ionic radius from 1.00 Å to 1.02 Å, altering coordination geometry. Sodium forms six-coordinate complexes with fenoprofen carboxylates, whereas calcium adopts seven-coordinate structures .

- Hydration State : The sodium salt contains one water molecule per formula unit versus two in the calcium salt. This difference arises from the smaller hydration enthalpy of Na⁺ (−406 kJ/mol) compared to Ca²⁺ (−1577 kJ/mol) .

- Isotopic Effects : ¹³C labeling induces minor bond lengthening (≤0.01 Å) in the aromatic rings, as observed in comparative X-ray studies. However, these changes do not significantly affect the overall crystal packing or thermodynamic stability .

Table 3: Structural comparison of fenoprofen salts

| Property | Fenoprofen-¹³C₆ (Na⁺·H₂O) | Native Fenoprofen (Ca²⁺·2H₂O) |

|---|---|---|

| Cation radius | 1.02 Å | 1.00 Å |

| Coordination number | 6 | 7 |

| Water molecules | 1 | 2 |

| Solubility (H₂O, 25°C) | 48 mg/mL | 22 mg/mL |

The sodium salt’s higher aqueous solubility (48 mg/mL vs. 22 mg/mL for the calcium salt) stems from reduced lattice energy and increased ion-dipole interactions with water . Fourier-transform infrared (FTIR) spectroscopy confirms retention of key functional groups, with carboxylate asymmetric stretching at 1565 cm⁻¹ and symmetric stretching at 1403 cm⁻¹ in both forms .

Properties

Molecular Formula |

C15H15NaO4 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

sodium;2-[3-((1,2,3,4,5,6-13C6)cyclohexatrienyloxy)phenyl]propanoate;hydrate |

InChI |

InChI=1S/C15H14O3.Na.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+1;/p-1/i2+1,3+1,4+1,7+1,8+1,13+1;; |

InChI Key |

MUQAHZSOOWLDJC-UWTURDRMSA-M |

Isomeric SMILES |

CC(C1=CC(=CC=C1)O[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)[O-].O.[Na+] |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling Strategies for Fenoprofen-13C6

The incorporation of carbon-13 isotopes into fenoprofen requires precise control over synthetic pathways to ensure site-specific labeling. Fenoprofen-13C6 specifically targets the 3-phenoxybenzeneacetic acid moiety, with six carbon atoms replaced by 13C isotopes. Traditional synthetic routes involve the use of 13C-enriched precursors, such as 13C6-labeled phenol derivatives, which are coupled to α-methylbenzeneacetic acid intermediates.

A critical advancement in isotopic labeling is the use of organophotoredox-mediated reactions, which enable efficient incorporation of isotopes under mild conditions. While initially developed for radiofluorination, this method has been adapted for stable isotope labeling. For example, photoredox catalysis facilitates the coupling of 13C6-phenoxy groups to the fenoprofen backbone without requiring high-temperature or high-pressure conditions, thereby preserving isotopic integrity.

Synthesis Protocols and Optimization

Precursor Preparation

The synthesis begins with the preparation of 13C6-labeled 3-phenoxybenzeneacetic acid. This involves:

- Isotopic enrichment of phenol : Phenol derivatives are synthesized with 13C6 labels via catalytic exchange reactions using 13C-enriched carbon sources (e.g., 13CO2).

- Coupling to α-methylbenzeneacetic acid : The labeled phenol is reacted with α-methylbenzeneacetic acid chloride in the presence of a base (e.g., sodium hydride) to form the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid.

Sodium Salt Formation

The carboxylic acid is neutralized with sodium hydroxide to yield the sodium salt. Hydration occurs during crystallization, resulting in the dihydrate form. Key parameters include:

- pH control : Maintained between 8.0–9.0 to ensure complete neutralization.

- Crystallization conditions : Slow cooling from a saturated aqueous solution to promote dihydrate formation.

Table 1: Synthetic Parameters for Fenoprofen-13C6 (Sodium Salt Hydrate)

| Parameter | Value/Range | Source |

|---|---|---|

| Isotopic purity (13C) | ≥99 atom % | |

| Chemical purity (HPLC) | ≥98% | |

| Crystallization temperature | 2–5°C | |

| Final yield | 72–85% |

Purification and Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to isolate fenoprofen-13C6 from unlabeled byproducts. Mobile phases typically consist of acetonitrile and ammonium acetate buffer (pH 4.5). Mass spectrometry (MS) confirms isotopic enrichment, with a mass shift of +6 Da observed for the M+6 ion.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra verify the position of isotopic labels. The absence of 12C satellite peaks in 13C NMR confirms ≥99% isotopic purity.

- Infrared Spectroscopy (IR) : Characteristic peaks at 1680 cm⁻¹ (carboxylate C=O stretch) and 3400 cm⁻¹ (hydrate O-H stretch) validate salt and hydrate formation.

Quality Control and Regulatory Compliance

Analytical Specifications

Commercial batches must meet stringent criteria:

Chemical Reactions Analysis

Types of Reactions

Fenoprofen-13C6(sodium salt hydrate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenoprofen-13C6(sodium salt hydrate) may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Research and Drug Analysis

Fenoprofen-13C6 serves as an internal standard in quantitative analyses of fenoprofen levels in biological samples. Its isotopic labeling allows for precise quantification using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for:

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of fenoprofen in clinical settings.

- Bioavailability Assessments : Evaluating how much of the drug reaches systemic circulation and its therapeutic effectiveness.

Metabolomics and Biochemical Studies

The compound is utilized in metabolomic studies to trace metabolic pathways involving fenoprofen. By using labeled compounds, researchers can:

- Track the metabolism of fenoprofen in vivo, providing insights into its biochemical interactions and effects on cellular processes.

- Analyze the formation of metabolites, aiding in understanding both therapeutic effects and potential side effects.

Environmental Analysis

Fenoprofen-13C6 is also applied in environmental studies to monitor the presence of pharmaceuticals in water sources. Its use in this context includes:

- Detection and Quantification : Identifying fenoprofen residues in aquatic environments to assess pollution levels and the impact on ecosystems.

- Environmental Fate Studies : Understanding how fenoprofen behaves in different environmental conditions, including degradation pathways.

Clinical Applications

In clinical settings, fenoprofen is used for managing pain associated with conditions such as osteoarthritis and postoperative pain. The labeled variant aids in:

- Clinical Trials : Evaluating the efficacy of fenoprofen formulations by providing accurate dosing information through pharmacokinetic modeling.

- Safety Assessments : Monitoring adverse effects related to drug metabolism and interactions with other medications.

Case Study 1: Postoperative Pain Management

A study involving 696 participants demonstrated that a single dose of 200 mg fenoprofen provided significant pain relief compared to placebo, with a number needed to treat (NNT) of 2.3 for at least 50% pain relief over 4 to 6 hours . The integration of fenoprofen-13C6 could enhance future studies by allowing detailed tracking of pharmacokinetics.

Case Study 2: Metabolite Profiling

Research utilizing labeled compounds like fenoprofen-13C6 has shown its effectiveness in profiling metabolites through LC-MS, leading to better understanding of drug interactions and metabolic pathways . This approach has implications for personalized medicine by tailoring treatments based on individual metabolic profiles.

Mechanism of Action

Fenoprofen-13C6(sodium salt hydrate) exerts its effects by inhibiting the enzyme prostaglandin synthetase, which is involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting this enzyme, Fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Research Findings and Stability Data

- Hydrate Stability: Loxoprofen sodium co-crystals demonstrate superior resistance to humidity compared to fenoprofen-¹³C₆, which requires cold storage to mitigate hydrate-related instability .

- Isotopic Performance: Fenoprofen-¹³C₆ and diclofenac-¹³C₆ both achieve ≥98% isotopic purity, ensuring minimal interference in MS detection .

- Supplier Variability: Fenoprofen-¹³C₆ is supplied by specialized vendors (e.g., MedChemExpress, CIL), while diclofenac-¹³C₆ is available from Honeywell Fluka, reflecting differences in commercial accessibility .

Biological Activity

Fenoprofen-13C6 (sodium salt hydrate) is a stable isotope-labeled derivative of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Its unique isotopic labeling allows researchers to study its pharmacokinetics and metabolic pathways in biological systems. This article explores the biological activity of Fenoprofen-13C6, including its mechanism of action, pharmacokinetics, therapeutic applications, and relevant case studies.

Fenoprofen functions primarily by inhibiting the enzyme prostaglandin synthetase , which is essential for the biosynthesis of prostaglandins—lipid compounds that play a crucial role in mediating inflammation and pain. By reducing prostaglandin production, Fenoprofen alleviates symptoms associated with inflammatory conditions such as arthritis and other pain-related disorders. The compound exhibits dual inhibition of prostaglandin G/H synthase 1 and 2 , contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of Fenoprofen-13C6 is similar to that of its parent compound. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma levels achieved within 2 hours after oral administration.

- Metabolism : Approximately 90% of a single oral dose is eliminated within 24 hours, primarily as fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide.

- Half-life : The plasma half-life is approximately 3 hours.

- Protein Binding : Fenoprofen binds extensively to plasma proteins (99% to albumin) .

Therapeutic Applications

Fenoprofen-13C6 is utilized in various scientific research applications due to its isotopic labeling. It provides insights into:

Case Studies

- Rheumatoid Arthritis : A clinical study showed that patients treated with fenoprofen experienced significant reductions in disease activity, joint swelling, and pain relief compared to placebo groups. The study highlighted the compound's effectiveness in managing symptoms associated with rheumatoid arthritis .

- Osteoarthritis : Another study focused on osteoarthritis patients demonstrated that fenoprofen led to substantial improvements in pain during motion and at rest, along with enhanced range of motion in affected joints. The results were corroborated by both patient-reported outcomes and investigator assessments .

Comparative Analysis

The following table summarizes the comparative biological activity between Fenoprofen-13C6 and its parent compound:

| Feature | Fenoprofen-13C6 | Fenoprofen |

|---|---|---|

| Mechanism of Action | Inhibits prostaglandin synthetase | Inhibits prostaglandin synthetase |

| Absorption | Rapid absorption | Rapid absorption |

| Metabolism | 90% elimination within 24 hours | Similar metabolic profile |

| Therapeutic Use | Research applications | Pain relief in arthritis |

| Efficacy | Comparable to aspirin | Comparable to aspirin |

| Side Effects | Fewer gastrointestinal issues | Common gastrointestinal issues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.